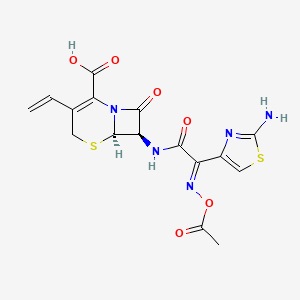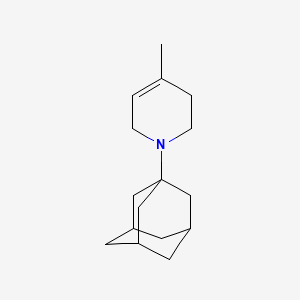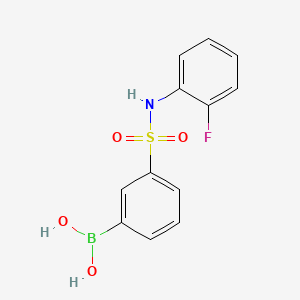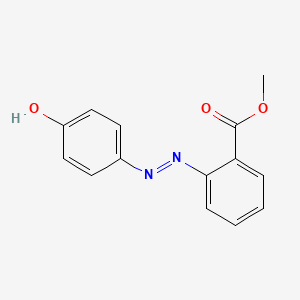
iso-Talipexole Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-Talipexole Dihydrochloride is a chemical compound known for its pharmacological properties, particularly as a dopamine D2 receptor agonist. It has been studied for its potential therapeutic applications, especially in the treatment of neurological disorders such as Parkinson’s disease .
Méthodes De Préparation
The synthesis of iso-Talipexole Dihydrochloride involves several steps, including the formation of the thiazolo[5,4-d][1,2]diazepine ring system. The synthetic route typically includes the reaction of appropriate amines with thiazole derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Iso-Talipexole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Applications De Recherche Scientifique
Iso-Talipexole Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor agonists.
Biology: It helps in understanding the role of dopamine receptors in various biological processes.
Medicine: It has been investigated for its potential in treating Parkinson’s disease and other neurological disorders.
Industry: It is used in the development of pharmaceuticals targeting dopamine receptors
Mécanisme D'action
Iso-Talipexole Dihydrochloride acts as a dopamine D2 receptor agonist. It mimics the action of dopamine by binding to dopamine receptors in the brain, particularly the D2-type receptors. This binding helps compensate for reduced dopamine levels in conditions like Parkinson’s disease, thereby alleviating motor symptoms. Additionally, it has neuroprotective properties, potentially reducing oxidative stress and slowing neurodegeneration .
Comparaison Avec Des Composés Similaires
Iso-Talipexole Dihydrochloride can be compared with other dopamine agonists such as:
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Bromocriptine: A dopamine agonist with similar therapeutic applications but different side effect profiles.
Ropinirole: Used for similar indications but with a different pharmacokinetic profile. This compound is unique due to its specific binding affinity and neuroprotective properties
Propriétés
Formule moléculaire |
C9H14N4S |
|---|---|
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
5-prop-2-enyl-4,6,7,8-tetrahydro-[1,3]thiazolo[5,4-d]diazepin-2-amine |
InChI |
InChI=1S/C9H14N4S/c1-2-5-13-6-8-7(3-4-11-13)12-9(10)14-8/h2,11H,1,3-6H2,(H2,10,12) |
Clé InChI |
KBPAMSXLJSCGFT-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CC2=C(CCN1)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)


![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)




![4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441371.png)
![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)


